molecular formula C10H11N3O3S2 B2621004 N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide CAS No. 2216199-74-3

N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide

Cat. No.: B2621004
CAS No.: 2216199-74-3
M. Wt: 285.34
InChI Key: NXKSNVUVNWJHPW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a sulfamoyl group, a carboxamide group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of a thiophene derivative with a sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group. The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine. The cyanomethyl group can be added via a nucleophilic substitution reaction using a cyanomethyl halide.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. The cyanomethyl group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-2-carboxamide
  • N-(Cyanomethyl)-N-cyclopropyl-4-sulfamoylthiophene-3-carboxamide
  • N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylbenzamide

Uniqueness

N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a thiophene ring with a sulfamoyl group and a cyanomethyl group provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c11-3-4-13(8-1-2-8)10(14)7-5-9(17-6-7)18(12,15)16/h5-6,8H,1-2,4H2,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKSNVUVNWJHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CSC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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